2-(Azetidin-3-yl)-1,3-benzothiazole
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Overview
Description
2-(Azetidin-3-yl)-1,3-benzothiazole is a heterocyclic compound that features both an azetidine ring and a benzothiazole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-1,3-benzothiazole can be achieved through various synthetic routes. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This approach is versatile and allows for the construction of C–N bonds in various highly functional organic compounds.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and cost-effective synthetic routes. These methods often utilize inexpensive starting materials and aim to minimize by-products and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-1,3-benzothiazole undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms.
Scientific Research Applications
2-(Azetidin-3-yl)-1,3-benzothiazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
2-(Azetidin-3-yl)-1,3-benzothiazole can be compared with other similar compounds, such as:
Azetidine: A four-membered nitrogen-containing heterocycle.
Benzothiazole: A bicyclic compound consisting of a benzene ring fused to a thiazole ring.
The uniqueness of this compound lies in its combination of the azetidine and benzothiazole moieties, which imparts distinct structural and functional properties.
Properties
Molecular Formula |
C10H10N2S |
---|---|
Molecular Weight |
190.27 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C10H10N2S/c1-2-4-9-8(3-1)12-10(13-9)7-5-11-6-7/h1-4,7,11H,5-6H2 |
InChI Key |
NLDDOQVKGDMRHM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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